molecular formula C17H11F3N6O3S B12200523 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12200523
M. Wt: 436.4 g/mol
InChI Key: RFIFKUUCTYHGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of furan, oxadiazole, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the triazole ring may yield dihydrotriazoles.

Scientific Research Applications

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse functional groups.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C17H11F3N6O3S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11F3N6O3S/c18-17(19,20)10-3-4-12(26-9-21-8-22-26)11(6-10)23-14(27)7-30-16-25-24-15(29-16)13-2-1-5-28-13/h1-6,8-9H,7H2,(H,23,27)

InChI Key

RFIFKUUCTYHGKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.